molecular formula C8H19ClN2O2 B1520748 tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 202207-78-1

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No.: B1520748
CAS No.: 202207-78-1
M. Wt: 210.7 g/mol
InChI Key: FMNBLKIKMSKZGU-UHFFFAOYSA-N
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Description

“tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H19ClN2O2 . The InChI code is 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.7 . The predicted density is 1.033±0.06 g/cm3 . The predicted boiling point is 349.1±27.0 °C .

Scientific Research Applications

Synthesis of Functionalized Carbamates

The compound has been utilized as a precursor for the synthesis of functionalized carbamates. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles in tetrahydrofuran (THF) at low temperatures to yield various functionalized carbamates. These carbamates can be further processed to obtain 1,2-aminoalcohols upon hydrolysis, demonstrating the utility of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride in synthesizing amino alcohol derivatives (Guijarro, Ortiz, & Yus, 1996).

Preparation of Biologically Active Compounds

This compound is also an important intermediate in the preparation of biologically active compounds. A study demonstrated its role in synthesizing tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in many biologically active compounds like osimertinib (AZD9291), showing its significance in pharmaceutical chemistry (Zhao et al., 2017).

Amination and Protection of Amines

The compound has been employed in amination reactions and as an amino protecting group. In one study, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide followed by Curtius rearrangement allowed for the formation of tert-butyl carbamate, showcasing its use in protecting amine functionalities during complex organic syntheses (Lebel & Leogane, 2005).

Chemical Transformations and Derivatization

Further research highlights its application in the synthesis of silyl carbamates and the chemoselective transformation of amino protecting groups, illustrating its versatility in organic synthesis and the modification of molecules for further chemical transformations (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid heat, flames, and sparks .

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNBLKIKMSKZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662485
Record name tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202207-78-1
Record name tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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